molecular formula C20H16Cl2O B11444683 2,6-Bis(3-chlorobenzylidene)cyclohexanone

2,6-Bis(3-chlorobenzylidene)cyclohexanone

Cat. No.: B11444683
M. Wt: 343.2 g/mol
InChI Key: YLYVKSBWJVLOJI-OTYYAQKOSA-N
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Description

2,6-Bis(3-chlorobenzylidene)cyclohexanone is an organic compound with the molecular formula C20H16Cl2O. It is a derivative of cyclohexanone, featuring two 3-chlorobenzylidene groups attached to the cyclohexanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Bis(3-chlorobenzylidene)cyclohexanone can be synthesized through a Claisen-Schmidt condensation reaction. This reaction involves the condensation of cyclohexanone with 3-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide (NaOH). The reaction is typically carried out under solvent-free conditions by grinding the reactants together . The reaction conditions are optimized to achieve high yields, often reaching 96-98% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Claisen-Schmidt condensation reaction remains a viable method for large-scale synthesis. The use of solid NaOH as a catalyst and solvent-free conditions can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(3-chlorobenzylidene)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Comparison with Similar Compounds

2,6-Bis(3-chlorobenzylidene)cyclohexanone can be compared with other similar compounds, such as:

    2,6-Bis(4-chlorobenzylidene)cyclohexanone: Similar structure but with 4-chlorobenzylidene groups instead of 3-chlorobenzylidene groups.

    2,6-Bis(3-methylbenzylidene)cyclohexanone: Similar structure but with 3-methylbenzylidene groups instead of 3-chlorobenzylidene groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C20H16Cl2O

Molecular Weight

343.2 g/mol

IUPAC Name

(2E,6E)-2,6-bis[(3-chlorophenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C20H16Cl2O/c21-18-8-1-4-14(12-18)10-16-6-3-7-17(20(16)23)11-15-5-2-9-19(22)13-15/h1-2,4-5,8-13H,3,6-7H2/b16-10+,17-11+

InChI Key

YLYVKSBWJVLOJI-OTYYAQKOSA-N

Isomeric SMILES

C1C/C(=C\C2=CC(=CC=C2)Cl)/C(=O)/C(=C/C3=CC(=CC=C3)Cl)/C1

Canonical SMILES

C1CC(=CC2=CC(=CC=C2)Cl)C(=O)C(=CC3=CC(=CC=C3)Cl)C1

Origin of Product

United States

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